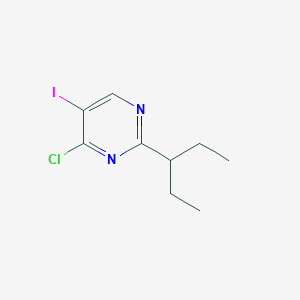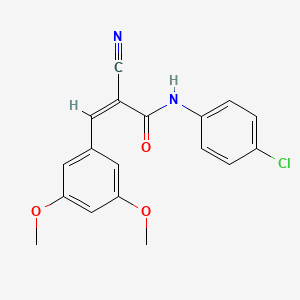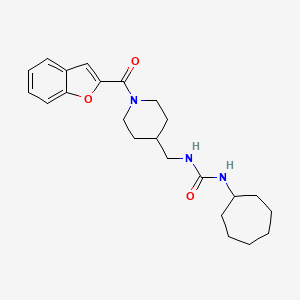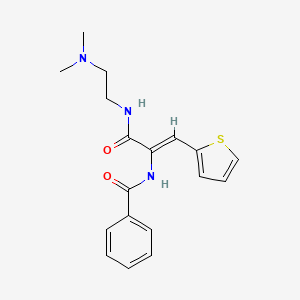
4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine is a useful research compound. Its molecular formula is C9H12ClIN2 and its molecular weight is 310.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry Applications
Pyrimidines are foundational structures in a vast array of biologically active compounds, playing pivotal roles in medicinal chemistry. The synthesis of pyrimidine derivatives, such as the process outlined by Leyva-Acuña et al. (2020), under microwave irradiation showcases the innovative approaches to crafting these molecules with potential chemical and medicinal applications. Their work demonstrates the synthesis of novel pyrimidine derivatives, highlighting the importance of these compounds in drug development and chemical research (Leyva-Acuña et al., 2020).
X-ray Imaging and Radiopacity
Gopan et al. (2021) synthesized a radiopaque compound with significant iodine content, demonstrating the potential of pyrimidine derivatives in enhancing X-ray imaging techniques. This research underscores the applicability of such compounds in clinical diagnostics, where their high radiopacity could improve the clarity and detail of X-ray imaging, aiding in the detection and diagnosis of medical conditions (Gopan et al., 2021).
Organic Electronics and Photophysical Properties
In the realm of organic electronics, the study by Chang et al. (2013) introduces a new class of Ir(III) phosphors assembled using pyridyl pyrimidine cyclometalates. These materials are used in creating high-performance sky-blue- and white-emitting OLEDs (Organic Light-Emitting Diodes), showcasing the role of pyrimidine derivatives in advancing display technologies and lighting solutions. The photophysical properties and potential applications in OLEDs highlight the importance of these compounds in developing energy-efficient and high-quality display technologies (Chang et al., 2013).
Anticancer Research and Drug Discovery
Research on pyrimidine derivatives also extends into the field of cancer therapy. The synthesis of a library of 2,4,5-substituted pyrimidines by Xie et al. (2007) for screening against human hepatocellular carcinoma BEL-7402 cells illustrates the potential of these compounds in anticancer drug discovery. This work represents a critical step toward identifying new therapeutic agents, underscoring the significance of pyrimidine derivatives in the search for effective cancer treatments (Xie et al., 2007).
Propriétés
IUPAC Name |
4-chloro-5-iodo-2-pentan-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClIN2/c1-3-6(4-2)9-12-5-7(11)8(10)13-9/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIORREUOOMHITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC=C(C(=N1)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1512400-75-7 |
Source


|
| Record name | 4-chloro-5-iodo-2-(pentan-3-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543843.png)
![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)
![3-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2543849.png)

![8-[[4-[4-[(4-Methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B2543851.png)



![N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide](/img/structure/B2543855.png)


![4-[(Butan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2543862.png)
![7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2543863.png)
![2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2543864.png)
